molecular formula C18H14N4 B13156204 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1221723-75-6

2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B13156204
CAS No.: 1221723-75-6
M. Wt: 286.3 g/mol
InChI Key: BEGXHTDHZXMSRQ-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. This reaction is often carried out under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate in aqueous media . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Scientific Research Applications

2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins, which in turn inhibits cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 3,7-Diarylpyrazolo[1,5-a]pyrimidines

Comparison: 2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, it exhibits superior cytotoxic activity and a broader range of applications in medicinal chemistry .

Properties

CAS No.

1221723-75-6

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C18H14N4/c19-15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,19H2

InChI Key

BEGXHTDHZXMSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)N

Origin of Product

United States

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